N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine
Description
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine is a tertiary amine featuring a benzyl group substituted at the para position with a 4-methylpiperazine moiety. The compound’s molecular formula is C₁₃H₂₀N₃, with a molecular weight of 218.32 g/mol (calculated based on IUPAC nomenclature). This compound has been cataloged as a research chemical but is currently listed as discontinued in commercial catalogs .
The 4-methylpiperazine group is a common pharmacophore in drug design due to its ability to enhance solubility and modulate receptor interactions. The benzylamine moiety, meanwhile, provides a hydrophobic anchor, making the compound suitable for targeting membrane-bound enzymes or receptors.
Properties
IUPAC Name |
N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16/h3-6,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHWUSPHFHGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine typically involves the reaction of N-methylbenzylamine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function. This interaction is crucial for its applications in proteomics research and drug discovery .
Comparison with Similar Compounds
Table 1: Structural Features of N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine and Analogues
Key Observations :
- Piperazine vs. Morpholine/Piperidine : Replacement of 4-methylpiperazine with morpholine (oxygen-containing) or piperidine (single nitrogen) alters basicity and hydrogen-bonding capacity. Morpholine derivatives (e.g., ) exhibit improved solubility due to the oxygen atom .
- Schiff Base Analogues : Compounds like 4-Methyl-N-(4-nitrobenzylidene)-piperazin-1-amine introduce an imine group, which may reduce stability under acidic conditions but enhance reactivity in coordination chemistry .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations :
- Lipophilicity : The target compound’s logP (~1.8) suggests moderate membrane permeability, intermediate between the highly lipophilic morpholine derivative (logP 2.1) and the simpler methylbenzylamine (logP 1.2).
- Bioactivity : Piperazine-containing compounds are frequently associated with CNS activity (e.g., dopamine/serotonin receptor modulation). The morpholine derivative in has been evaluated for anticancer applications, likely due to its ethoxy linker enhancing cellular uptake .
Key Observations :
Biological Activity
N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine moiety that is often associated with various biological activities, including neuropharmacological effects. The synthesis typically involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with methylamine, followed by purification processes such as recrystallization or chromatography.
1. Antimicrobial Activity
Research has shown that compounds containing the piperazine structure exhibit notable antimicrobial properties. For instance, derivatives of 4-methylpiperazine have been synthesized and tested for their efficacy against various bacterial strains. A study indicated that certain derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study focusing on related piperazine derivatives demonstrated their ability to inhibit specific kinase pathways involved in cancer cell proliferation. In vitro assays revealed that some analogs exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 |
| Compound B | A549 (Lung) | 3.0 |
| Compound C | HeLa (Cervical) | 1.8 |
3. Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors. Compounds similar to this compound have been studied for their potential as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders such as Alzheimer's disease .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring or the benzyl group can significantly influence its potency and selectivity towards specific biological targets.
Key Findings:
- Substituents on Piperazine : Variations in alkyl groups attached to the nitrogen atoms of piperazine can enhance binding affinity to target receptors.
- Aromatic Substituents : The presence of electron-donating or withdrawing groups on the benzyl ring affects the overall lipophilicity and solubility of the compound, impacting its bioavailability.
Case Study 1: Anticancer Activity
In a recent study published in Nature Communications, a series of piperazine derivatives were evaluated for their anticancer properties against multiple solid tumor models. The lead compound demonstrated a remarkable ability to induce apoptosis in cancer cells through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various piperazine derivatives against resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving precursor modifications. For example, outlines a strategy using dibenzyl-protected cyclohexanamine intermediates, followed by deprotection and functionalization. Key steps include:
- Precursor preparation : Use (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine as a starting material.
- Deprotection : Catalytic hydrogenation or acid treatment to remove benzyl groups.
- Yield optimization : Adjust reaction conditions (e.g., solvent polarity, temperature, and catalyst loading).
A comparative analysis of reaction yields under varying conditions is shown below:
| Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Deprotection | Pd/C, H₂ | EtOH | 85–90 | |
| Functionalization | DIPEA, DCM | CHCl₃ | 70–75 |
Q. How is structural confirmation achieved for this compound derivatives?
- Methodological Answer : Combine mass spectrometry (MS) and NMR spectroscopy for unambiguous characterization:
- MS (ESI+) : Look for [M + H]⁺ peaks (e.g., m/z 198 for intermediates in ).
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), piperazine methyl groups (δ 2.2–2.5 ppm), and benzyl CH₂ (δ 3.5–4.0 ppm) .
Example ¹H NMR data from for a related compound:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (benzyl) | 7.2–7.4 | Multiplet |
| Piperazine CH₂ | 2.3–2.6 | Singlet |
| N-Methyl | 2.1 | Singlet |
Q. What are common pharmacological targets for piperazine-containing analogs of this compound?
- Methodological Answer : Piperazine derivatives often target G-protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrase (CA) . For example:
- Cytotoxicity assays : Use MTT or SRB protocols to evaluate anticancer activity (e.g., tested analogs against hCA I/II).
- Receptor binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : Synthesize enantiomers (e.g., (1R,4R) vs. (1S,4S) in ) and compare activity:
- Chiral resolution : Use chiral HPLC or enzymatic methods.
- Activity profiling : Test enantiomers in receptor-specific assays (e.g., IC₅₀ differences >10-fold indicate stereochemical sensitivity) .
Example from :
| Enantiomer | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| (1R,4R)-COMPOUND 37 | Kinase X | 12.3 |
| (1S,4S)-COMPOUND 41 | Kinase X | 145.7 |
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) and QSAR models :
- Lipinski’s Rule : Assess logP, molecular weight, and hydrogen bonding (e.g., logP <5 for oral bioavailability).
- ADMET prediction : Tools like SwissADME or pkCSM to estimate permeability, metabolism, and toxicity .
Q. How can contradictory activity data (e.g., in vitro vs. in vivo) be resolved for this compound?
- Methodological Answer : Conduct metabolite profiling and dose-response studies :
Q. What environmental factors (pH, temperature) affect the stability of this compound, and how are they assessed?
- Methodological Answer : Perform accelerated stability studies :
- pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC (e.g., notes sensitivity to acidic conditions).
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar piperazine derivatives?
- Methodological Answer : Analyze reaction scalability and purification methods :
- Scale-up effects : Pilot-scale reactions often show lower yields due to mixing inefficiencies ( vs. small-scale in ).
- Chromatography : Use flash vs. prep-HPLC for purity trade-offs (e.g., 85% yield with flash vs. 70% with prep-HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
